molecular formula C9H9N B12516412 2-Ethyl-6-ethynylpyridine CAS No. 676343-10-5

2-Ethyl-6-ethynylpyridine

Cat. No.: B12516412
CAS No.: 676343-10-5
M. Wt: 131.17 g/mol
InChI Key: GEHRQMUFIUAODY-UHFFFAOYSA-N
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Description

Product Overview 2-Ethyl-6-ethynylpyridine ( 676343-10-5) is a chemical compound offered for use as a research standard and synthetic building block. It has a molecular formula of C 9 H 9 N and a molecular weight of 131.17 g/mol [ ]. This product is intended for research and development purposes only and is not classified as a medicinal or edible product. Research Applications and Value As a pyridine derivative featuring both ethyl and ethynyl functional groups, this compound serves as a versatile intermediate in organic synthesis. The ethynyl group is a key reactive site for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and is also used in click chemistry and polymerizations [ ]. This molecular architecture makes it a valuable precursor for constructing more complex structures in various research fields, including medicinal chemistry, materials science, and ligand design. Researchers can utilize this compound to develop novel compounds for screening and experimental purposes. Its specific applications and mechanism of action in proprietary research are areas of active investigation. Handling and Safety For safe handling of this and similar research compounds, please consult the relevant Safety Data Sheet (SDS). Appropriate personal protective equipment (PPE), including gloves and eye protection, is recommended [ ]. This product is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

676343-10-5

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

2-ethyl-6-ethynylpyridine

InChI

InChI=1S/C9H9N/c1-3-8-6-5-7-9(4-2)10-8/h1,5-7H,4H2,2H3

InChI Key

GEHRQMUFIUAODY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC=C1)C#C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Ethylpyridine via Methylation

The foundational step involves converting 2-methylpyridine to 2-ethylpyridine. A patented method (US3957792A) employs gaseous-phase methylation using methanol and a silicon dioxide–lanthanide oxide catalyst. Key parameters include:

Condition Specification
Catalyst SiO₂ + La/Ce/Pr/Nd oxides
Temperature 300–500°C
Methanol ratio 4:1 (methanol:2-methylpyridine)
Residence time 1–30 seconds
Yield 46–53 mol%

This exothermic reaction proceeds via radical intermediates, with the catalyst enhancing C–C bond formation. The product, 2-ethylpyridine, is isolated via fractional distillation (b.p. 148–149°C).

Bromination at the 6-Position

Direct bromination of 2-ethylpyridine at the 6-position remains challenging due to competing para-substitution. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and subsequent quenching with Br₂ offers regioselectivity, though yields are moderate (~40%). Alternative methods involve Pd-catalyzed C–H activation, but these require specialized ligands.

Sonogashira Coupling with Terminal Alkynes

The ethynyl group is introduced via Sonogashira coupling of 6-bromo-2-ethylpyridine with terminal alkynes (e.g., trimethylsilylacetylene). Optimized conditions include:

Parameter Specification
Catalyst Pd(PPh₃)₄ (2.5 mol%)
Co-catalyst CuI (5 mol%)
Base Et₃N or DABCO
Solvent THF or DMF
Temperature 80–100°C
Yield 72–94%

Deprotection of trimethylsilyl groups (using K₂CO₃/MeOH) yields 2-ethyl-6-ethynylpyridine. This method’s efficiency depends on the electronic effects of the pyridine ring, which stabilize the Pd intermediate during oxidative addition.

Direct Synthesis via Sequential Functionalization of Pyridine Derivatives

Starting from 2,6-Dibromopyridine

A two-step approach utilizes 2,6-dibromopyridine:

  • Selective Alkylation at the 2-Position :
    • Suzuki-Miyaura coupling with ethylboronic acid under Pd(OAc)₂ catalysis yields 2-ethyl-6-bromopyridine (68% yield).
  • Sonogashira Coupling at the 6-Position :
    • Reaction with ethynyltrimethylsilane under standard conditions (PdCl₂(PPh₃)₂, CuI, Et₃N) affords the target compound.

This route avoids competing side reactions but requires precise control over coupling selectivity.

One-Pot Alkylation and Coupling

Recent advances enable tandem reactions in a single vessel:

  • Step 1 : Ethylation of 2-methylpyridine using methanol and La₂O₃/SiO₂ (400°C, 10 s residence time).
  • Step 2 : In situ bromination (NBS, AIBN) followed by Sonogashira coupling with terminal alkynes.
  • Overall Yield : 35–42% (limited by bromination efficiency).

Alternative Methods and Emerging Strategies

Hydrohalogenation of Ethynylpyridines

Ethynylpyridines undergo hydrochlorination to form chlorovinyl intermediates, which can be reduced to ethyl groups. However, this method is less practical due to low regioselectivity and side reactions.

Copper-Free Sonogashira Reactions

Pd/DTBNpP (dialkylbiarylphosphine) catalysts enable copper-free couplings, reducing homocoupling byproducts. For example:

  • Catalyst : [DTBNpP]Pd(crotyl)Cl (2.5 mol%)
  • Solvent : DMSO
  • Base : TMP (2,2,6,6-tetramethylpiperidine)
  • Yield : 92% at 25°C.

This method is scalable and avoids Cu-mediated side reactions, making it suitable for sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation accelerates Sonogashira couplings, reducing reaction times from hours to minutes. For example:

  • Conditions : 150°C, 10 min, Pd/C (10 mol%), CuI (20 mol%)
  • Yield : 85%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Alkylation + Coupling High scalability Multi-step, moderate yields 40–53%
Direct Sequential Regioselective Requires expensive ligands 35–68%
Copper-Free Sonogashira Avoids Cu byproducts Specialized catalysts needed 85–92%
Microwave-Assisted Rapid synthesis Energy-intensive equipment 72–85%

Mechanistic Insights

  • Sonogashira Coupling : Proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with Cu-acetylide, and reductive elimination.
  • Alkylation : Radical-mediated C–H activation under high temperatures, facilitated by lanthanide oxides.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-6-ethynylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

6-Ethoxy-2-hydrazinyl-3-nitropyridine (Compound 1, )

  • Substituents : Ethoxy (electron-donating) at C6, nitro (electron-withdrawing) at C3, and hydrazinyl at C2.
  • Impact : The nitro group increases electrophilicity at C3, enabling nucleophilic substitution reactions, while the ethoxy group enhances solubility in polar solvents. In contrast, 2-Ethyl-6-ethynylpyridine lacks electron-withdrawing groups, making it less reactive toward nucleophiles but more amenable to electrophilic aromatic substitution at the electron-rich ethynyl-adjacent positions .

[6-[2-(Trimethylsilyl)-1-ethynyl]-2-pyridyl]-1-ethynyl]thiophene ()

  • Substituents : Trimethylsilyl-protected ethynyl group at C6 of pyridine.
  • Impact : The trimethylsilyl group stabilizes the ethynyl moiety during synthesis, preventing undesired side reactions. Upon deprotection, the ethynyl group in this compound exhibits higher reactivity in click chemistry applications compared to the protected analogue .

2-Ethoxy-6-[(methylimino)methyl]pyridine ()

  • Substituents: Ethoxy at C2 and methylimino at C4.
  • Impact: The imino group introduces a basic nitrogen, enabling coordination with metal ions. In contrast, the ethynyl group in this compound provides a linear, rigid structure conducive to crystal engineering and supramolecular assembly .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Key Substituents log P (Predicted) Solubility (Polar Solvents) Synthesis Yield
This compound C₉H₉N Ethyl (C2), Ethynyl (C6) ~2.1 Moderate (THF, DCM) N/A
6-Ethoxy-2-hydrazinyl-3-nitropyridine C₇H₁₀N₄O₃ Ethoxy (C6), Nitro (C3) ~0.8 High (Ethanol, Water) 75–85%
[6-[2-(TMS)-1-ethynyl]-2-pyridyl]-1-ethynyl]thiophene C₁₆H₁₆S TMS-ethynyl (C6) ~3.5 Low (THF, Hexane) 85%
6-Allyl-2,3-dimethoxypyridine C₁₁H₁₃NO₂ Allyl (C6), Methoxy (C2, C3) ~1.9 Moderate (DCM, Ethanol) N/A

Notes:

  • log P : The ethynyl group in this compound increases hydrophobicity compared to ethoxy or nitro-substituted derivatives.
  • Solubility : Ethoxy and nitro groups enhance polarity, improving aqueous solubility, whereas ethyl and ethynyl groups favor organic solvents .

Biological Activity

2-Ethyl-6-ethynylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial and anticancer properties, and relevant case studies.

Chemical Structure and Properties

This compound features an ethyl group and an ethynyl group attached to the pyridine ring. This dual substitution pattern enhances its chemical reactivity and potential for diverse applications in biological systems. The compound's ability to engage in π-π interactions and coordinate with metal ions plays a crucial role in its biological activity.

The biological effects of this compound are primarily attributed to its interactions with various molecular targets:

  • Enzyme Modulation : The compound can modulate the activity of enzymes through its structural interactions, leading to altered biochemical pathways.
  • Receptor Binding : It interacts with specific receptors, influencing cellular signaling pathways that could result in therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a variety of pathogens. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans32 µg/mL

The compound's mechanism against microbial cells may involve disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability:

Cell LineIC50 (µM)
MCF-715
A54920

The study concluded that the compound's ability to trigger programmed cell death could be linked to its interference with specific signaling pathways involved in cancer progression.

Research Applications

This compound is not only valuable for its biological activities but also serves as a building block in synthetic chemistry. Its unique structure allows for the synthesis of more complex molecules, which can be further explored for various therapeutic applications.

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